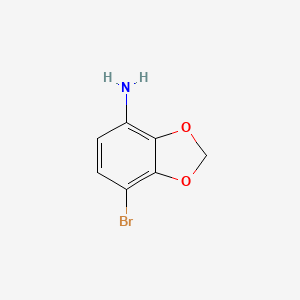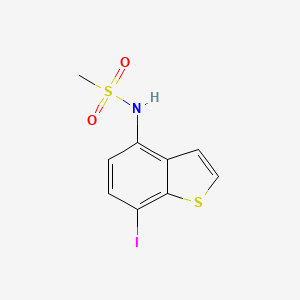![molecular formula C9H7NO2S B13898523 Methyl thieno[2,3-C]pyridine-4-carboxylate](/img/structure/B13898523.png)
Methyl thieno[2,3-C]pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl thieno[2,3-C]pyridine-4-carboxylate is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl thieno[2,3-C]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl 2-chloronicotinate with methyl thioglycolate in the presence of a base such as potassium carbonate in an anhydrous solvent like dimethylformamide (DMF). The reaction mixture is heated to around 100°C under a nitrogen atmosphere for an extended period, usually around 21 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the purity of reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl thieno[2,3-C]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
Methyl thieno[2,3-C]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors, particularly kinase inhibitors, due to its ability to interact with biological targets.
Industry: The compound is used in the synthesis of materials with specific electronic properties, such as organic semiconductors
Wirkmechanismus
The mechanism of action of methyl thieno[2,3-C]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds and other interactions with biological macromolecules, thereby modulating their activity. For example, it can act as an ATP-mimetic kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-C]pyridine-4-carboxylate: Similar in structure but with different ring fusion.
Thieno[2,3-B]pyridine derivatives: These compounds also feature a fused thiophene-pyridine ring system but differ in the position of the fusion.
Thieno[3,2-D]pyrimidine: Another related compound with a different heterocyclic system
Uniqueness
Methyl thieno[2,3-C]pyridine-4-carboxylate is unique due to its specific ring fusion and the presence of a carboxylate ester group, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in synthetic chemistry and its potential as a kinase inhibitor make it particularly valuable in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H7NO2S |
|---|---|
Molekulargewicht |
193.22 g/mol |
IUPAC-Name |
methyl thieno[2,3-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-4-10-5-8-6(7)2-3-13-8/h2-5H,1H3 |
InChI-Schlüssel |
LSBIZZVJIBMVEG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=CC2=C1C=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Bromo-3-[(2-chlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13898466.png)
![1-[5-Methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B13898479.png)




![[cis-6-Methylmorpholin-3-yl]methanol;hydrochloride](/img/structure/B13898528.png)



